molecular formula C4H3ClN4S B1635750 3-Chloro-5-hydrazinyl-1,2-thiazole-4-carbonitrile

3-Chloro-5-hydrazinyl-1,2-thiazole-4-carbonitrile

Cat. No.: B1635750
M. Wt: 174.61 g/mol
InChI Key: OVJXTQYKUANUNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-5-hydrazinyl-1,2-thiazole-4-carbonitrile is a chemical compound with the molecular formula C4H3ClN4S. It is a member of the isothiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-5-hydrazinylisothiazole-4-carbonitrile typically involves the reaction of 3-chloro-4-isothiazolecarbonitrile with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at a temperature range of 50-70°C. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production of 3-chloro-5-hydrazinylisothiazole-4-carbonitrile follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques such as column chromatography and crystallization are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-hydrazinyl-1,2-thiazole-4-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-5-hydrazinyl-1,2-thiazole-4-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-chloro-5-hydrazinylisothiazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting key enzymes and proteins involved in cellular processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential as an enzyme inhibitor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-5-hydrazinyl-1,2-thiazole-4-carbonitrile is unique due to the presence of the hydrazinyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the synthesis of hydrazine derivatives and its potential biological activities .

Properties

Molecular Formula

C4H3ClN4S

Molecular Weight

174.61 g/mol

IUPAC Name

3-chloro-5-hydrazinyl-1,2-thiazole-4-carbonitrile

InChI

InChI=1S/C4H3ClN4S/c5-3-2(1-6)4(8-7)10-9-3/h8H,7H2

InChI Key

OVJXTQYKUANUNQ-UHFFFAOYSA-N

SMILES

C(#N)C1=C(SN=C1Cl)NN

Canonical SMILES

C(#N)C1=C(SN=C1Cl)NN

solubility

13.5 [ug/mL]

Origin of Product

United States

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